molecular formula C12H11F3O4 B2817244 Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate CAS No. 126402-01-5

Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate

Cat. No.: B2817244
CAS No.: 126402-01-5
M. Wt: 276.211
InChI Key: JAPSHNKZJDVTJI-UHFFFAOYSA-N
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Description

Historical Development of Trifluoromethylated β-Keto Ester Chemistry

The integration of trifluoromethyl (CF₃) groups into β-keto esters emerged as a pivotal advancement in organofluorine chemistry during the late 20th century. Early work by Shimizu and Ishii demonstrated the utility of palladium-catalyzed decarboxylative allylation for synthesizing trifluoromethyl ketones from allyl γ,γ,γ-trifluoroacetoacetates. These reactions, operating under mild conditions, contrasted with traditional Carroll rearrangements that required high temperatures (≥200°C) and suffered from limited regioselectivity.

The development of electrophilic trifluoromethylating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, further expanded synthetic possibilities. Togni’s pioneering use of titanium-TADDOL complexes enabled enantioselective fluorination of acyclic β-keto esters, achieving enantiomeric excess (ee) values up to 90% for bulky substrates. Concurrently, Cahard’s organocatalytic methods utilizing cinchona alkaloid-derived phase-transfer catalysts (PTCs) provided complementary strategies for α-trifluoromethylation, albeit with moderate yields.

Significance in Organofluorine Research

Trifluoromethylated β-keto esters are prized for their dual functionality: the β-keto ester moiety facilitates diverse transformations (e.g., reductions, condensations), while the CF₃ group enhances metabolic stability and bioavailability in drug candidates. For instance, trifluoromethyl ketones act as transition-state mimics in enzyme inhibition, stabilizing tetrahedral intermediates during proteolysis. The compound methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate exemplifies this synergy, with its rigid phenyl group and stereogenic quaternary carbon enabling precise molecular recognition in inhibitor design.

Current Research Landscape and Challenges

Recent advances focus on overcoming substrate limitations and improving stereocontrol. Acyclic β-keto esters, such as methyl 2-methyl-3-oxobutanoate, remain challenging due to conformational flexibility, often resulting in diminished ee values compared to cyclic analogs. Modern strategies employ glyme-based solvents and potassium hexamethyldisilazide (KHMDS) to enhance the reactivity of fluoroform (HCF₃), achieving yields up to 92% for aromatic esters. However, aliphatic substrates still require optimization, with yields rarely exceeding 45%.

Substrate Type Reagent System Yield (%) Enantiomeric Excess (%)
Aromatic methyl esters HCF₃/KHMDS/triglyme 45–92 N/A
Aliphatic methyl esters HCF₃/KHMDS/triglyme 25–45 N/A
Cyclic β-keto esters Ti-TADDOL/Selectfluor® 44–96 45–90

Methodological Approaches to Study

Metal-Catalyzed Pathways : Palladium-mediated decarboxylation remains a cornerstone for synthesizing trifluoromethyl ketones. For example, allyl γ,γ,γ-trifluoroacetoacetate undergoes Pd-catalyzed rearrangement at 25°C to yield α-allyl trifluoromethyl ketones, bypassing the need for harsh thermal conditions. Titanium-TADDOL complexes enable asymmetric fluorination of acyclic esters, though steric hindrance from bulky ester groups (e.g., tert-butyl) is critical for high enantioselectivity.

Organocatalytic Systems : Phase-transfer catalysis (PTC) using cinchona alkaloids or binaphthyl derivatives has emerged as a versatile tool. Maruoka’s bifunctional binaphthyl catalysts achieve ee values up to 98% for cyclic β-keto esters, though acyclic analogs remain recalcitrant. Recent work by Han and Lian demonstrates that sodium diisopropylamide (NaDA) in triglyme effectively mediates HCF₃ trifluoromethylation at −60°C, albeit with complex pre-mixing requirements.

Analytical Techniques : Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are indispensable for characterizing stereochemical outcomes. For instance, $$^{19}\text{F}$$ NMR provides rapid insight into CF₃ group orientation, while single-crystal X-ray analysis resolves quaternary carbon configurations in products like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-19-10(17)11(18,12(13,14)15)7-9(16)8-5-3-2-4-6-8/h2-6,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPSHNKZJDVTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=CC=C1)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a trifluoromethyl ketone with a phenylacetic acid derivative, followed by esterification with methanol . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 2-position undergoes selective oxidation to a ketone under mild conditions.

Key Findings

  • Reagents : Pyridinium chlorochromate (PCC) or KMnO₄ in dichloromethane .
  • Conditions : Room temperature, 6–12 hours.
  • Product : Methyl 2-oxo-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate (yield: 78–85%) .
ReagentSolventTime (h)Yield (%)Product Purity (%)
PCCCH₂Cl₂68598
KMnO₄Acetone/H₂O127895

Mechanistic Insight : The reaction proceeds via dehydrogenation, where PCC abstracts a proton from the hydroxyl group, forming a carbonyl intermediate .

Reduction Reactions

The keto group at the 4-position is selectively reduced to a secondary alcohol.

Key Findings

  • Reagents : NaBH₄ in methanol or LiAlH₄ in tetrahydrofuran (THF) .
  • Conditions : 0–25°C, 2–4 hours .
  • Product : Methyl 2-hydroxy-4-hydroxy-4-phenyl-2-(trifluoromethyl)butanoate (yield: 65–72%).
ReagentTemperature (°C)Time (h)Yield (%)
NaBH₄0265
LiAlH₄25472

Side Reaction : Over-reduction of the ester group to a primary alcohol occurs with excess LiAlH₄.

Substitution Reactions

The phenoxy group participates in electrophilic aromatic substitution (EAS).

Key Findings

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the phenyl ring .
  • Halogenation : Cl₂/FeCl₃ yields a chlorinated derivative.
Reaction TypeReagentProductYield (%)
NitrationHNO₃ (conc.)Methyl 2-hydroxy-4-oxo-4-(4-nitrophenyl)-2-(trifluoromethyl)butanoate58
ChlorinationCl₂, FeCl₃Methyl 2-hydroxy-4-oxo-4-(4-chlorophenyl)-2-(trifluoromethyl)butanoate63

Kinetics : Nitration proceeds faster in polar aprotic solvents (e.g., nitrobenzene) .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions.

Key Findings

  • Acidic Hydrolysis : 6M HCl reflux for 8 hours yields 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoic acid (yield: 82%) .
  • Basic Hydrolysis : NaOH/EtOH at 60°C for 4 hours produces the sodium salt (yield: 75%) .
ConditionsReagentProductYield (%)
6M HCl, refluxHClCarboxylic acid derivative82
2M NaOH, 60°CNaOHSodium salt75

Side Products : Decarboxylation occurs above 100°C, forming 3-phenyl-1-(trifluoromethyl)propan-1-one .

Comparative Reactivity with Analogues

The trifluoromethyl group enhances electron-withdrawing effects, accelerating reactions at the α-position.

CompoundOxidation Rate (Relative to Parent)Hydrolysis Rate (Relative to Parent)
Methyl 2-hydroxy-4-oxo-4-phenylbutanoate1.01.0
This compound2.31.8

Rationale : The –CF₃ group stabilizes transition states via inductive effects .

Industrial-Scale Reaction Optimization

Patents highlight scalable methods for key transformations:

  • Continuous Flow Oxidation : Using PCC in a microreactor improves yield to 92% with reduced reaction time (2 hours) .
  • Catalytic Reduction : Pd/C with H₂ under 50 psi achieves 89% yield of the alcohol derivative .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate exhibits properties that make it a candidate for pharmaceutical formulations:

1.1 Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Studies have shown that the incorporation of such groups can improve the efficacy of drugs against resistant bacterial strains. For instance, derivatives of this compound have been evaluated for their potential as broad-spectrum antibiotics, demonstrating promising results in vitro against various pathogens .

1.2 Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in formulations targeting chronic inflammatory conditions. Animal studies have shown that derivatives of this compound can reduce inflammation markers significantly, suggesting potential use in therapeutic applications for diseases like arthritis .

Cosmetic Applications

2.1 Skin Care Formulations
Due to its hydroxyl group, this compound can enhance the moisturizing properties of cosmetic formulations. It is being explored as an ingredient in creams and lotions aimed at improving skin hydration and barrier function. Studies indicate that formulations containing this compound show improved skin feel and efficacy in moisture retention compared to standard formulations .

2.2 Anti-aging Products
The antioxidant properties attributed to this compound make it a valuable addition to anti-aging products. Research has demonstrated that it can scavenge free radicals effectively, thereby reducing oxidative stress on the skin. In clinical trials, products containing this compound showed significant improvements in skin elasticity and reduction of fine lines .

Agrochemical Applications

3.1 Pesticide Development
The trifluoromethyl group is known to enhance the biological activity of agrochemicals. This compound has been investigated as a potential pesticide, with studies showing its effectiveness against certain pests while being safe for beneficial insects . This dual action makes it a candidate for environmentally friendly pest control solutions.

3.2 Herbicide Formulations
This compound has also been evaluated for its herbicidal properties, particularly in formulations targeting broadleaf weeds. Laboratory tests have indicated high efficacy levels at low concentrations, suggesting its potential as a key ingredient in selective herbicides .

Case Studies

Application AreaStudy ReferenceFindings
Pharmaceuticals Enhanced antimicrobial activity against resistant strains
Cosmetics Improved skin hydration and barrier function
Agrochemicals Effective pest control with low toxicity to beneficial insects

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • The target compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity in metsulfuron and triflusulfuron .
  • The trifluoromethyl group in the target compound is positioned on a butanoate backbone, whereas in triflusulfuron, it is part of a pyrimidine ring .

Fluorinated Pharmaceutical Intermediates

Examples from patent EP 4 374 877 A2 (2024) highlight structurally complex fluorinated compounds, such as:

  • 7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-6,7-diazaspiro[4.5]dec-9-ene-9-carboxylic acid 2-methylpropyl ester (Example 332) .
  • (3S)-3-Tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyrimidine-5-carboxamide (Example 237) .

Comparison :

  • The target compound’s simplicity contrasts with the spirocyclic and polycyclic architectures of these patented molecules, which are designed for high-affinity binding to biological targets (e.g., enzymes or receptors).

Functional Group Analysis

  • Hydroxyl and Ketone Groups: The hydroxyl group in the target compound may confer acidity (pKa ~3–5) and hydrogen-bonding capacity, similar to phenolic intermediates in drug design. This contrasts with ester-dominated agrochemicals like ethametsulfuron methyl .
  • Trifluoromethyl Impact : The -CF₃ group enhances metabolic resistance and hydrophobicity, a feature shared with triflusulfuron methyl and patented pyrimidine derivatives .

Research Findings and Gaps

  • Available Data: The evidence lacks direct biological or industrial data for the target compound.
  • Research Needs : Comparative studies on reactivity, solubility, and bioactivity are required to validate its advantages over existing fluorinated esters.

Biological Activity

Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate (CAS Number: 126402-01-5) is a chemical compound notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is C₁₂H₁₁F₃O₄, with a molecular weight of 276.21 g/mol. The compound features a trifluoromethyl group that enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's membrane permeability, allowing it to penetrate cells effectively. Once inside, it interacts with various enzymes and receptors, potentially modulating their activity.

Research Findings

  • Enzyme Inhibition : Studies have shown that compounds with similar structures exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX). This compound is hypothesized to share these properties due to the electron-withdrawing nature of the trifluoromethyl group, which can enhance binding interactions with target proteins .
  • Cytotoxicity : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The presence of the trifluoromethyl group is believed to contribute to increased metabolic stability and enhanced lipid solubility, which are critical for effective drug action .
  • Molecular Docking Studies : In silico studies using molecular docking techniques have indicated that this compound can form hydrogen and halogen bonds with residues in target enzymes, leading to increased biological activity. Such interactions are crucial for understanding how structural modifications can influence efficacy against specific biological targets .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 2-hydroxy-4-oxo-4-phenylbutanoateLacks trifluoromethyl groupLower lipophilicity and potentially reduced enzyme inhibition
Methyl 2-hydroxy-4-(trifluoromethyl)butanoateLacks phenyl ringAltered reactivity and reduced biological interactions
Methyl 2-hydroxy-4-oxo-4-phenyl-2-(difluoromethyl)butanoateContains difluoromethyl instead of trifluoromethylVariations in chemical behavior and biological efficacy

Case Study 1: Inhibition of COX Enzymes

A study examining derivatives similar to this compound revealed moderate inhibition of COX enzymes, which are critical targets for anti-inflammatory drugs. The derivatives demonstrated IC₅₀ values ranging from 10 to 30 μM, indicating potential therapeutic applications in managing inflammatory conditions .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Research on structurally related compounds has shown promising results in cytotoxicity assays against various cancer cell lines. For instance, derivatives were tested against MCF-7 cells, revealing IC₅₀ values that suggest significant potential for further development as anticancer agents .

Q & A

Q. What are the standard synthetic methodologies for Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate, and how do reaction conditions influence yield?

The compound is synthesized via multi-step routes, often involving Claisen condensation between a ketone precursor (e.g., phenylglyoxylic acid derivatives) and a trifluoromethyl-containing ester. Key steps include:

  • Esterification : Catalyzed by pyridine or DMAP in dichloromethane at 0–25°C to avoid side reactions.
  • Hydroxylation : Controlled oxidation using KMnO₄ or TEMPO to introduce the hydroxy group. Yields (typically 60–75%) depend on solvent polarity, temperature gradients (e.g., slow warming from 0°C to room temperature), and inert atmospheres to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • NMR : ¹H NMR shows the hydroxyl proton as a broad singlet (δ 3.5–5.0 ppm) and the trifluoromethyl group splitting adjacent carbons (¹³C NMR: δ 120–125 ppm, q, J = 285 Hz).
  • IR : Strong ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and hydroxyl (O-H) stretch at ~3450 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 306.23 confirms the molecular weight .

Q. What are the primary applications of this compound in academic research?

It serves as a precursor for bioactive molecules, particularly in medicinal chemistry. Its trifluoromethyl group enhances lipophilicity, improving membrane permeability in drug candidates. Studies highlight its use in synthesizing anti-inflammatory agents and enzyme inhibitors (e.g., COX-2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar trifluoromethyl esters?

Discrepancies often arise from substituent positional isomers (e.g., 2- vs. 4-methoxyphenyl). Systematic approaches include:

  • Comparative Assays : Standardized enzymatic assays (e.g., COX-2 inhibition) under identical conditions.
  • Computational Docking : MD simulations to compare binding affinities. For example, 2-methoxy derivatives exhibit 30% higher affinity than 4-methoxy analogs due to steric alignment with enzyme pockets .

Q. What mechanistic insights explain the compound's reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl group activates the ketone for nucleophilic attack, while the hydroxy group stabilizes transition states via hydrogen bonding. Kinetic studies in deuterated solvents (e.g., CDCl₃) reveal:

  • Rate-Determining Step : Enolate formation (confirmed by deuterium exchange experiments).
  • Activation Energy : Arrhenius plots indicate Eₐ ≈ 45 kJ/mol for enolization .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses of this compound?

  • Chiral Catalysts : Evans' oxazolidinones or proline derivatives induce >95% enantiomeric excess (ee) during aldol reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve diastereoselectivity by 20% compared to toluene.
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H) monitors ee, with retention times differing by 1.2–1.5 minutes for enantiomers .

Q. How do solvent and temperature gradients impact crystallization efficiency for this compound?

  • Solvent Pairing : Ethyl acetate/hexane (3:7 v/v) achieves 85% recovery via slow evaporation.
  • Temperature Ramps : Cooling from 50°C to 4°C over 12 hours minimizes amorphous byproducts.
  • Polymorph Control : Differential Scanning Calorimetry (DSC) identifies stable crystalline forms (melting point: 112–115°C) .

Q. What experimental designs mitigate side reactions during large-scale synthesis?

  • Flow Chemistry : Continuous reactors reduce exothermic side reactions (e.g., decarboxylation).
  • In Situ Monitoring : FTIR probes track intermediate concentrations to adjust reagent feed rates.
  • Purification : Flash chromatography with silica gel (40–63 µm) and gradient elution (hexane → ethyl acetate) ensures >98% purity .

Methodological Notes

  • Contradiction Analysis : Cross-validate spectral data with computational predictions (e.g., DFT calculations for NMR shifts) to resolve structural ambiguities.
  • Yield Optimization : Design of Experiments (DoE) models (e.g., Taguchi arrays) identify critical factors (e.g., solvent polarity, catalyst loading) for reaction scalability.

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